molecular formula C19H36 B12626744 6-Nonadecyne CAS No. 917878-23-0

6-Nonadecyne

Cat. No.: B12626744
CAS No.: 917878-23-0
M. Wt: 264.5 g/mol
InChI Key: HUMFJYIVLSZULM-UHFFFAOYSA-N
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Description

6-Nonadecyne is a long-chain alkyne with the chemical formula C19H36. It is characterized by the presence of a triple bond between the sixth and seventh carbon atoms in its carbon chain. This compound is part of the larger family of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. Alkynes are known for their reactivity and are used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nonadecyne typically involves the use of alkyne metathesis or coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 6-Nonadecyne undergoes various types of chemical reactions, including:

    Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

    Reduction: Hydrogenation of this compound can convert the triple bond into a double bond (alkene) or a single bond (alkane) using catalysts like palladium on carbon.

    Substitution: The terminal hydrogen of this compound can be substituted with various functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or ozone (O3) in an organic solvent.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.

Major Products Formed:

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Haloalkynes, various substituted alkynes.

Scientific Research Applications

6-Nonadecyne has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Nonadecyne involves its reactivity due to the presence of the triple bond. This bond can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it occurs. For example, in hydrogenation reactions, the triple bond interacts with hydrogen gas in the presence of a catalyst to form alkenes or alkanes.

Comparison with Similar Compounds

    1-Nonadecyne: Another long-chain alkyne with the triple bond at the first carbon.

    Nonadecane: A saturated hydrocarbon with no triple bonds.

    Octadecane: A similar long-chain alkane with one less carbon atom.

Comparison: 6-Nonadecyne is unique due to the position of its triple bond, which imparts specific reactivity and properties. Unlike nonadecane and octadecane, which are saturated hydrocarbons, this compound’s triple bond makes it more reactive and suitable for various chemical transformations. Compared to 1-Nonadecyne, the position of the triple bond in this compound can lead to different reaction pathways and products.

Properties

CAS No.

917878-23-0

Molecular Formula

C19H36

Molecular Weight

264.5 g/mol

IUPAC Name

nonadec-6-yne

InChI

InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-11,13,15-19H2,1-2H3

InChI Key

HUMFJYIVLSZULM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC#CCCCCC

Origin of Product

United States

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